molecular formula C7H5FO3 B15299553 3-Fluoro-2,6-dihydroxybenzaldehyde

3-Fluoro-2,6-dihydroxybenzaldehyde

Cat. No.: B15299553
M. Wt: 156.11 g/mol
InChI Key: UWGHEWIBKDOUJU-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and hydroxyl groups at the second and sixth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,6-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2,6-dihydroxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 2,6-dihydroxybenzaldehyde in an appropriate solvent, such as acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methodsThis method allows for higher yields and greater efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-2,6-dihydroxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,6-dihydroxybenzaldehyde and its derivatives often involves interactions with cellular components. For example, its antifungal activity is attributed to the disruption of cellular antioxidation systems, targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell death in fungal pathogens . The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-3,6-dihydroxybenzaldehyde
  • 3-Fluoro-4,6-dihydroxybenzaldehyde
  • 3-Fluoro-2,5-dihydroxybenzaldehyde

Comparison: 3-Fluoro-2,6-dihydroxybenzaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes. For instance, the presence of the fluorine atom at the third position can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C7H5FO3

Molecular Weight

156.11 g/mol

IUPAC Name

3-fluoro-2,6-dihydroxybenzaldehyde

InChI

InChI=1S/C7H5FO3/c8-5-1-2-6(10)4(3-9)7(5)11/h1-3,10-11H

InChI Key

UWGHEWIBKDOUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)O)F

Origin of Product

United States

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